

Marimastat: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Marimastat (BB-2516) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. [1][2] Initially developed as an anti-cancer agent, its clinical development was hampered by dose-limiting musculoskeletal toxicity.[3][4][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of Marimastat. Detailed experimental protocols for assessing its inhibitory activity and a visualization of its impact on cellular signaling pathways are also presented to support further research and development efforts in oncology and other potential therapeutic areas.

Chemical Structure and Identification

Marimastat is a synthetic, peptidomimetic hydroxamate that acts as a reversible inhibitor of MMPs.[1] Its chemical structure is designed to mimic the collagen substrate of MMPs, with the hydroxamate group chelating the catalytic zinc ion in the active site of the enzyme.[7][8]

Table 1: Chemical Identification of Marimastat



Identifier	Value
IUPAC Name	(2S,3R)-N4-[(1S)-2,2-dimethyl-1- [(methylamino)carbonyl]propyl]-N1,2-dihydroxy- 3-(2-methylpropyl)-butanediamide
SMILES	CC(C)CINVALID-LINKNO)O">C@HC(=O)N INVALID-LINKC(C)(C)C
InChI Key	OCSMOTCMPXTDND-OUAUKWLOSA-N
CAS Number	154039-60-8
Molecular Formula	C15H29N3O5
Molecular Weight	331.41 g/mol

Physicochemical Properties

The physicochemical properties of **Marimastat** influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is an orally bioavailable compound.[1][7][8]

Table 2: Physicochemical Properties of Marimastat

Property	Value	Source
Melting Point	148 °C	INVALID-LINK
Solubility	DMSO: ≥80.1 mg/mLEthanol: ≥20.43 mg/mLWater: ≥2.8 mg/mL (with gentle warming and sonication)	INVALID-LINK
LogP	-0.16	INVALID-LINK
pKa (Predicted)	Acidic: 9.34Basic: 1.25	DrugBank

Pharmacological Properties

Marimastat is a potent inhibitor of a wide range of MMPs. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).



Table 3: In Vitro Inhibitory Activity of Marimastat against Matrix Metalloproteinases (MMPs)

MMP Target	IC50 (nM)
MMP-1 (Collagenase-1)	5
MMP-2 (Gelatinase-A)	6
MMP-3 (Stromelysin-1)	230
MMP-7 (Matrilysin)	13 - 16
MMP-8 (Collagenase-2)	0.14
MMP-9 (Gelatinase-B)	3
MMP-12 (Metalloelastase)	5
MMP-13 (Collagenase-3)	0.7
MMP-14 (MT1-MMP)	9
MMP-15 (MT2-MMP)	1.01
MMP-16 (MT3-MMP)	0.5
MMP-24 (MT5-MMP)	0.8

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Pharmacokinetics

In human clinical trials, **Marimastat** was shown to be orally bioavailable, with peak plasma concentrations reached within 1.5 to 3 hours after administration.[1][7] The plasma elimination half-life was estimated to be approximately 4 to 5 hours.[9]

Experimental Protocols Determination of MMP Inhibition (IC50) using a Fluorogenic Substrate Assay



This protocol outlines a general method for determining the IC50 of **Marimastat** against a specific MMP using a fluorogenic substrate.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
- Marimastat
- DMSO (for dissolving Marimastat)
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare Marimastat Stock Solution: Dissolve Marimastat in DMSO to create a highconcentration stock solution (e.g., 10 mM).
- Serial Dilutions: Perform serial dilutions of the Marimastat stock solution in Assay Buffer to create a range of inhibitor concentrations.
- Enzyme Preparation: Dilute the recombinant MMP enzyme in Assay Buffer to the desired working concentration.
- Assay Reaction: a. To each well of the 96-well plate, add 50 μL of the diluted MMP enzyme.
 b. Add 25 μL of the corresponding Marimastat dilution or Assay Buffer (for control wells). c.
 Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
- Substrate Addition: Add 25 μ L of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.



- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for the example substrate).
 Record measurements every 1-2 minutes for 30-60 minutes.
- Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of
 Marimastat by determining the slope of the linear portion of the fluorescence versus time
 curve. b. Plot the percentage of inhibition [(V_control V_inhibitor) / V_control] * 100 against
 the logarithm of the Marimastat concentration. c. Determine the IC50 value by fitting the
 data to a sigmoidal dose-response curve.



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Caption: Workflow for determining the IC50 of Marimastat against MMPs.

Signaling Pathway Interactions

Marimastat's inhibitory effects extend beyond direct MMP inhibition and can influence cellular signaling pathways. One notable interaction is with the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and survival.

Inhibition of the Notch Signaling Pathway

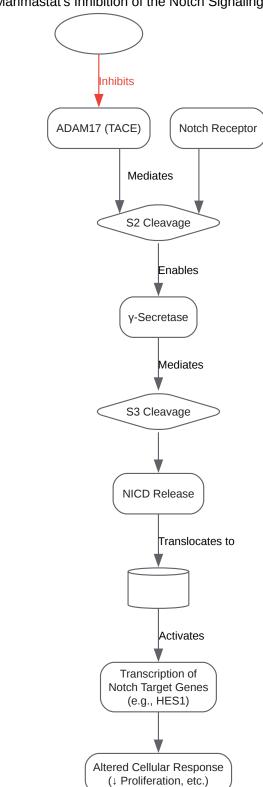


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Marimastat inhibits ADAM17 (also known as TACE), a key enzyme responsible for the S2 cleavage of the Notch receptor. This inhibition prevents the subsequent proteolytic cleavage by y-secretase and the release of the Notch intracellular domain (NICD). The reduction in NICD levels leads to decreased translocation to the nucleus and reduced transcription of Notch target genes, such as HES1, which are involved in cell proliferation and differentiation.





Marimastat's Inhibition of the Notch Signaling Pathway

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Caption: Marimastat inhibits ADAM17, leading to downregulation of Notch signaling.



Clinical Development and Future Perspectives

Clinical trials of **Marimastat** in various cancers showed limited efficacy and were often associated with a dose-limiting side effect of musculoskeletal pain and inflammation.[3][4][5][6] This has been a common challenge for broad-spectrum MMP inhibitors. Despite these setbacks, the potent and well-characterized activity of **Marimastat** makes it a valuable research tool for studying the roles of MMPs in both physiological and pathological processes. Future research may focus on more targeted delivery of **Marimastat** to tumor tissues to enhance efficacy and reduce systemic side effects, or its application in non-oncological diseases where MMPs are implicated, such as arthritis and cardiovascular diseases.

Conclusion

Marimastat remains a cornerstone compound for understanding the biological functions of matrix metalloproteinases. This technical guide provides comprehensive data on its chemical and pharmacological properties, along with methodologies for its study. While its clinical utility as a broad-spectrum anti-cancer agent has been limited, the detailed knowledge of its structure-activity relationship and its interactions with cellular signaling pathways continues to inform the development of more selective and effective MMP inhibitors for a range of therapeutic applications.

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